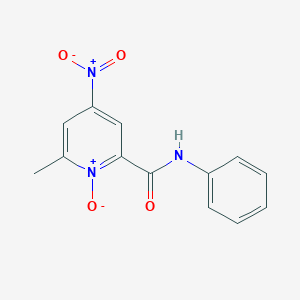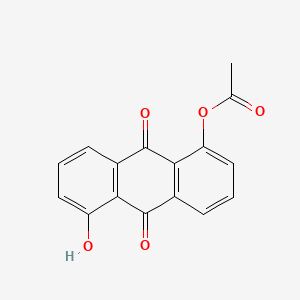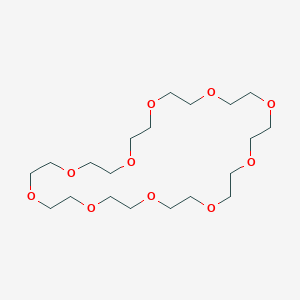
1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane is a complex organic compound that belongs to the class of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is known for its ability to form stable complexes with various cations, making it useful in a variety of chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide under basic conditions to form the ether linkage. The reaction conditions often require a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a strong base like sodium hydride (NaH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process might also include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane can undergo various chemical reactions, including:
Complexation: Forms stable complexes with metal cations.
Oxidation: Can be oxidized to form various oxidized derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as potassium chloride (KCl) or sodium chloride (NaCl) in aqueous or organic solvents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as halides or thiolates can be used under basic conditions.
Major Products
Complexation: Metal-crown ether complexes.
Oxidation: Oxidized crown ether derivatives.
Substitution: Substituted crown ethers with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between ionic and organic phases.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various drugs.
Industry: Utilized in the extraction and separation of metal ions from mixtures.
Wirkmechanismus
The primary mechanism by which 1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane exerts its effects is through the formation of stable complexes with cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility, reactivity, and transport properties of the cation.
Vergleich Mit ähnlichen Verbindungen
1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane can be compared with other crown ethers such as:
18-Crown-6: Known for its ability to complex with potassium ions.
15-Crown-5: Preferentially complexes with sodium ions.
12-Crown-4: Forms stable complexes with lithium ions.
The uniqueness of this compound lies in its larger ring size, which allows it to complex with larger cations or multiple smaller cations simultaneously.
Eigenschaften
CAS-Nummer |
52985-64-5 |
|---|---|
Molekularformel |
C20H40O10 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
1,4,7,10,13,16,19,22,25,28-decaoxacyclotriacontane |
InChI |
InChI=1S/C20H40O10/c1-2-22-5-6-24-9-10-26-13-14-28-17-18-30-20-19-29-16-15-27-12-11-25-8-7-23-4-3-21-1/h1-20H2 |
InChI-Schlüssel |
ZICJVWKUZQNARJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCOCCOCCOCCOCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


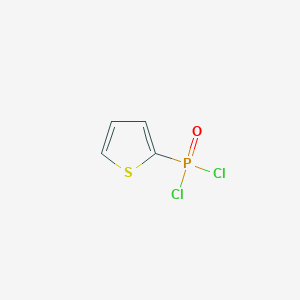

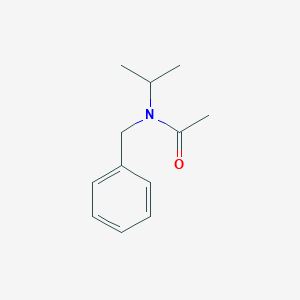
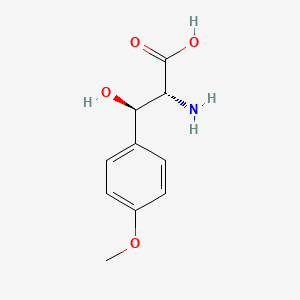
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)
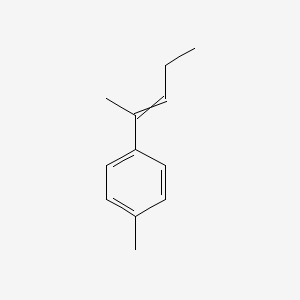
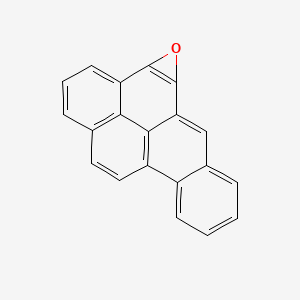
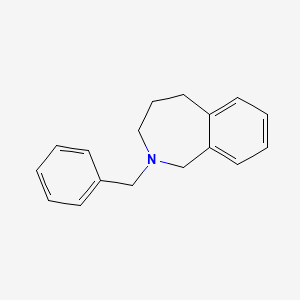
![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)
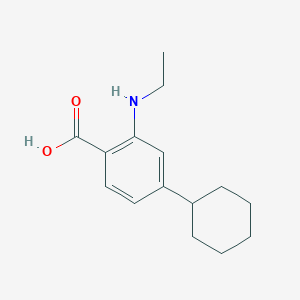
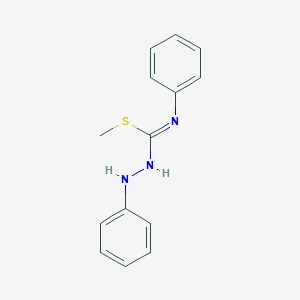
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
